molecular formula C8H15O6PS2 B122458 Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester CAS No. 1642-51-9

Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester

Cat. No. B122458
CAS RN: 1642-51-9
M. Wt: 302.3 g/mol
InChI Key: FARGSBYVTRDSKX-UHFFFAOYSA-N
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Description

Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-, monoethyl ester, also known as malathion , is a chemical compound widely used as an organophosphorus insecticide . It belongs to the class of phosphorothioate esters and has the following chemical formula: C<sub>10</sub>H<sub>19</sub>O<sub>6</sub>PS<sub>2</sub> . Malathion is commonly employed in agriculture, public health, and residential pest control due to its effectiveness against various pests.



Synthesis Analysis

Malathion is synthesized through the reaction of diethyl maleate with dimethyl phosphite . The resulting intermediate is then treated with hydrogen sulfide to form the phosphorothioate ester. Subsequent esterification with ethanol yields the monoethyl ester of malathion.



Molecular Structure Analysis

The molecular structure of malathion consists of a butanedioic acid backbone (also known as succinic acid) with two ethyl ester groups. The central sulfur atom is doubly bonded to the phosphorus atom, forming the key phosphorothioate linkage. The dimethoxy groups enhance the compound’s lipophilicity, aiding its penetration through insect cuticles.



Chemical Reactions Analysis

Malathion undergoes hydrolysis in the presence of water, leading to the formation of its corresponding diacid and the release of dimethyl phosphite . This process is essential for its biodegradation.



Physical And Chemical Properties Analysis


  • Appearance : Malathion is a colorless to amber liquid .

  • Odor : It has a garlic-like odor .

  • Solubility : Malathion is soluble in organic solvents such as acetone, chloroform, and methanol.

  • Melting Point : Approximately 2°C .

  • Boiling Point : Around 156°C .

  • Vapor Pressure : Low.

  • Density : 1.23 g/cm³ .

  • Stability : Stable under normal conditions but degrades in the presence of light and heat.


Scientific Research Applications

1. Interaction with Human Serum Albumin

Butanedioic acid derivatives, like malathion (a closely related compound), show significant interaction with human serum albumin (HSA). This interaction has been used to understand the dynamics of malathion poisoning. Studies have shown that malathion adducts to lysine and cysteinylproline residues in HSA can be detected, which may serve as biomarkers for malathion poisoning (Yamagishi et al., 2021).

2. Esterification for Renewable Fuels and Solvents

Butanedioic acid esters are explored for their potential as renewable esters in fuels and solvents. Research has optimized conditions for esterification of Succinic acid with alcohols like methanol and ethanol using heterogeneous catalysts and microwave irradiation. This process aims to increase yield while minimizing waste, showing the potential of butanedioic acid esters in sustainable applications (Umrigar et al., 2022).

3. Synthesis of Bioactive Compounds

Butanedioic acid derivatives have been used in the synthesis of bioactive compounds, such as the creation of a deoxo analog of Citryl-CoA. This research is important for understanding enzyme reactions in the tricarboxylic acid cycle, highlighting the role of butanedioic acid derivatives in biochemical research (Eggerer et al., 1983).

4. Development of New Polymers

Butanedioic acid derivatives are utilized in the synthesis of new polymers. For instance, new thiodicarboxylic acids and thiodiols have been synthesized for the creation of linear polyesters and polyurethanes containing sulfur in the side chain. This research demonstrates the versatility of butanedioic acid derivatives in polymer science (Kultys & Podkościelny, 1996).

5. As Chiral Auxiliaries

Butanedioic acid derivatives, like 1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, have been used as chiral auxiliaries in chemical reactions. These compounds enable selective synthesis and have applications in developing boron-containing functionalized bicyclopropanes, relevant in medicinal chemistry (Luithle & Pietruszka, 2000).

6. Anti-Inflammatory and Anti-Atherosclerotic Properties

Certain butanedioic acid derivatives exhibit anti-inflammatory and antiatherosclerotic properties. For example, AGI-1067, a metabolically stable derivative, has been studied for its effectiveness in inhibiting redox-sensitive endothelial and monocyte inflammatory gene expression, making it a promising compound in cardiovascular research (Kunsch et al., 2004).

7. Understanding Geometric Changes in Molecules

Studies have focused on geometric changes around the nitrogen atom in urethane-protected derivatives of aspartic acid dimethyl ester, which is structurally related to butanedioic acid. This research contributes to our understanding of molecular geometry and its implications in drug design and protein interactions (Wojewska et al., 2013).

Safety And Hazards


  • Toxicity : Malathion is moderately toxic to humans. Prolonged exposure or ingestion can cause symptoms such as nausea, headache, and dizziness.

  • Environmental Impact : It poses risks to aquatic organisms and beneficial insects.

  • Handling Precautions : Proper protective gear (gloves, goggles) should be worn during handling. Avoid inhalation or skin contact.

Future Directions

Research efforts focus on developing safer alternatives to malathion while maintaining effective pest control.

properties

IUPAC Name

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGSBYVTRDSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274247
Record name Malathion beta-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester

CAS RN

1642-51-9, 35884-76-5
Record name Malathion monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion beta-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester
Reactant of Route 2
Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester
Reactant of Route 3
Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester
Reactant of Route 4
Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester
Reactant of Route 5
Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester
Reactant of Route 6
Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester

Citations

For This Compound
1
Citations
S Isworo, PS Oetari - J Pure Appl Microbiol, 2021 - academia.edu
The Indonesian Pesticide Regulations state that Malathion and Profenofos have been restricted in their use for agriculture because of is bioaccumulative in ecological systems. …
Number of citations: 1 www.academia.edu

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